Sitafloxacin
描述
Sitafloxacin is a fourth-generation fluoroquinolone antibiotic approved in Japan and Thailand for treating respiratory tract infections (RTIs) and urinary tract infections (UTIs) since the early 2010s . It exhibits broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, and Mycoplasma genitalium . Its mechanism involves dual targeting of DNA gyrase and topoisomerase IV, reducing the likelihood of resistance development compared to earlier fluoroquinolones . Pharmacokinetic/pharmacodynamic (PK/PD) studies indicate that this compound achieves optimal efficacy with a 50–100 mg twice-daily regimen, achieving free-drug area under the curve (fAUC)/MIC ratios ≥30 and free-drug maximum concentration (fCmax)/MIC ratios ≥2 against common pathogens .
Structure
3D Structure
属性
IUPAC Name |
7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZDKCDAWUEGK-CYZMBNFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127254-12-0 | |
| Record name | Sitafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127254-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitafloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SITAFLOXACIN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
西塔氟沙星的合成涉及多个步骤,从 2,4,5-三氟-3-氯苯甲酸与草酰氯反应生成酰氯中间体开始。 该中间体经过酯化、取代、环化和脱保护反应生成西塔氟沙星 . 西塔氟沙星的工业生产涉及类似的步骤,但针对更高的产率和纯度进行了优化。 反应条件通常包括使用二氯甲烷等溶剂和三乙胺和氢氧化钠等试剂 .
化学反应分析
Condensation and Hydrolysis
- Initial Intermediate Formation : Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate reacts with triethylorthoformate and (1R,2S)-cis-1,2-fluorocyclopropane amino-p-toluene sulfonic acid salt under sodium hydride conditions .
- Hydrolysis : The ester group undergoes acidic hydrolysis (HCl) to yield a carboxylic acid intermediate .
Cyclopropane Ring Formation
- Noyori Hydrogenation : Chiral intermediates like (7S)-5-azaspiro[2.4]heptane-7-ylcarbamate are synthesized via asymmetric hydrogenation using Ru-BINAP catalysts, achieving high enantiomeric excess (ee >98%) .
- Reduction Steps : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces ketones to secondary alcohols during intermediate preparation .
Deprotection and Finalization
- Benzyl Group Removal : Palladium on carbon (Pd/C) catalyzes hydrogenolysis to cleave benzyl protecting groups .
- Recrystallization : Final purification uses ethanol-acetic acid-water (4–6:0.5–1:1–2 v/v) to yield crystalline this compound hydrate .
Photodegradation Reactions
This compound undergoes photolysis under UV light via two mechanisms:
Type II Photooxygenation
- Reaction with Singlet Oxygen (¹O₂) : Forms a dioxetan intermediate, which hydrolyzes into:
Halide Ion Effects
| Condition | Photodegradation Pathway | Major Product |
|---|---|---|
| Cl⁻ present | Suppressed dechlorination | Stabilized C–Cl bond |
| Br⁻ present | Bromine substitution at C8 | 8-Bromo-sitafloxacin |
Substitution
- C8 Chlorine Replacement : Bromide ions displace chlorine at the C8 position under photolytic conditions, forming 8-bromo derivatives .
Oxidation and Reduction
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Quinoline ring hydroxylation |
| Reduction | NaBH₄, LiAlH₄ | Alcohol intermediates |
Enzyme Interaction and Inhibitory Effects
This compound’s dual inhibition of DNA gyrase and topoisomerase IV correlates with its stereochemistry:
Stereochemical Impact
| Isomer | DNA Gyrase IC₅₀ (μg/ml) | Topoisomerase IV IC₅₀ (μg/ml) |
|---|---|---|
| This compound | 0.78 | 0.56 |
| DU-6856 | 1.56 | 1.12 |
| DU-6857 | 6.25 | 4.50 |
| DU-6858 | 6.25 | 4.50 |
| Data adapted from antibacterial assays . |
- Key Insight : The cis-1R,2S-fluorocyclopropyl group enhances binding to bacterial enzymes, while C7 substituents (5-azaspiro[2.4]heptane) improve Gram-positive activity .
Yield Enhancement
- Catalytic Hydrogenation : Ru-BINAP increases ee values to >98% .
- Solvent Systems : DMF/acetonitrile (1:3–4 v/v) optimizes cyclization .
Cost Reduction
Stability Challenges
科学研究应用
Antimicrobial Efficacy
Sitafloxacin exhibits potent activity against a wide range of pathogens, including those resistant to other antibiotics. Its effectiveness has been documented in several studies focusing on different infections.
Respiratory Tract Infections
A significant application of this compound is in treating respiratory tract infections. A population pharmacokinetics and pharmacodynamics study revealed that achieving specific pharmacodynamic targets (AUC/MIC ≥ 100 or C_max/MIC ≥ 5) resulted in over 90% clinical and bacteriological efficacy in patients with respiratory infections .
Table 1: Clinical Efficacy of this compound in Respiratory Infections
Mycoplasma Genitalium Infections
Recent studies have highlighted this compound's effectiveness against Mycoplasma genitalium, particularly in cases resistant to macrolides and other quinolones. A cohort study indicated an overall microbiological cure rate of 87.8% after a 7-day treatment regimen of 200 mg daily . The cure rates varied based on the mutation status of the bacteria, demonstrating its potential as a first-line treatment in specific contexts.
Table 2: Cure Rates for Mycoplasma genitalium Infections
| Mutation Status | Cure Rate (%) |
|---|---|
| Wild Type | 100 |
| parC G248T(S83I) + gyrA WT | 92.9 |
| parC G248T(S83I) + gyrA Mutant | 41.7 |
Bone Infections
This compound has been investigated for its use in treating osteomyelitis, particularly infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Studies involving bisphosphonate-conjugated this compound showed promising results in eradicating MRSA biofilms, which are notoriously difficult to treat . The combination therapy demonstrated enhanced efficacy compared to standard treatments.
Table 3: Efficacy Against MRSA Osteomyelitis
| Treatment Type | Efficacy Observed |
|---|---|
| Standard Care + Bisphosphonate-BCS | High |
| Standard Care + Vancomycin | Low |
Helicobacter pylori Eradication
This compound is also being explored as part of rescue therapies for Helicobacter pylori eradication, especially in patients who have failed previous treatments. Its combination with other antibiotics has shown promise as a third-line option .
Safety Profile
The safety profile of this compound is generally favorable, with adverse effects being relatively mild and manageable. Common side effects include gastrointestinal disturbances, which were reported at a rate of approximately 1.10% in large cohort studies .
作用机制
西塔氟沙星通过抑制细菌 DNA 旋转酶和拓扑异构酶 IV 发挥抗菌作用,这些酶对 DNA 复制和转录至关重要。 通过与这些酶结合,西塔氟沙星阻止细菌 DNA 的超螺旋和解螺旋,从而抑制细菌细胞分裂,最终导致细胞死亡 . 西塔氟沙星的分子靶点是 gyrA 和 parC 基因,分别编码 DNA 旋转酶和拓扑异构酶 IV 的亚基 .
相似化合物的比较
Urinary Tract Infections (UTIs) and Acute Pyelonephritis (APN)
- In a meta-analysis of 3 RCTs, this compound achieved a 96.9% clinical cure rate for complicated UTIs/APN, comparable to ertapenem (91.3%) but with a lower resistance rate (5.9% vs. 12.1% for cefdinir) .
- Microbiological eradication rates were 82.0% for this compound vs. 77.8% for comparators (OR: 1.59; 95% CI: 0.77–3.28) .
Respiratory Tract Infections (RTIs)
- For community-acquired pneumonia, this compound showed an 88.6% clinical response rate, similar to garenoxacin (OR: 0.36; 95% CI: 0.11–1.21) .
- Against Mycoplasma pneumoniae, this compound’s eradication rate exceeds 96% when fAUC/MIC ≥30, outperforming azithromycin (60–70% efficacy in macrolide-resistant strains) .
Mycoplasma genitalium Infections
- This compound monotherapy (100 mg twice daily for 7–14 days) achieves >95% cure rates, including in patients with prior moxifloxacin failure . In contrast, sequential therapy (doxycycline + moxifloxacin) yields 71% efficacy in heavily pretreated cases .
Resistance Development and Pharmacodynamics
- This compound’s dual-target inhibition delays resistance emergence. In Escherichia coli, mutations in gyrA and parC are required for resistance, whereas ciprofloxacin resistance arises with single mutations .
- PK/PD studies confirm that a 100 mg twice-daily regimen achieves fAUC/MIC ≥30 in 98% of RTI patients, surpassing thresholds for bacterial eradication .
生物活性
Sitafloxacin is a fourth-generation fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. This article provides a detailed overview of its biological activity, including mechanisms of action, clinical efficacy, and specific case studies.
This compound targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes play critical roles in DNA replication and transcription:
- DNA Gyrase : Responsible for the supercoiling of DNA, which is vital for DNA replication.
- Topoisomerase IV : Facilitates the separation of replicated DNA strands.
This compound exhibits a balanced inhibitory effect on both enzymes, with an IC50 ratio of 1.4, indicating its dual-targeting capability. This is superior to other fluoroquinolones such as moxifloxacin (IC50 = 6.24) and ciprofloxacin (IC50 = 110) .
The binding of this compound to these enzymes leads to the formation of double-strand breaks in bacterial DNA, resulting in cell death. Its potency is further demonstrated by its ability to significantly reduce biofilm formation in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, achieving reductions of up to 4 log10 and 7 log10 respectively .
In Vitro Efficacy
This compound has shown remarkable in vitro activity against various bacterial strains:
Clinical Efficacy
A meta-analysis evaluated the effectiveness of this compound in treating acute bacterial infections, revealing comparable clinical response rates to other antibiotics across various infections, including complicated urinary tract infections (cUTI) and pneumonia . The findings indicated:
- Similar clinical efficacy at the end of treatment (EOT) compared to standard treatments.
- A microbiological response rate that was statistically comparable across several randomized controlled trials (RCTs).
Case Studies
- Mycoplasma Genitalium Infections : A study involving patients with macrolide-resistant M. genitalium showed that this compound achieved a cure rate of 94% in cases not previously treated with moxifloxacin, highlighting its potential as an effective alternative .
- Elderly Patients : Research suggests that this compound may be particularly beneficial for elderly patients suffering from bacterial infections due to its safety profile and efficacy, warranting further clinical trials .
Safety Profile
The safety profile of this compound has been assessed across multiple studies. Adverse effects are generally mild and include gastrointestinal disturbances and potential central nervous system effects typical of fluoroquinolones. However, its use must be carefully considered in populations with specific contraindications.
常见问题
Basic Research Questions
Q. What are the key considerations for designing a clinical trial to evaluate Sitafloxacin’s efficacy in multidrug-resistant respiratory infections?
- Methodological Answer : Use the PICOT framework to define P opulation (e.g., critically ill patients with pneumonia), I ntervention (oral/intravenous this compound), C omparison (standard antibiotics), O utcome (clinical cure rate, microbiological eradication), and T ime (follow-up duration). Ensure randomization, blinding, and adherence to CONSORT guidelines for reporting . Reference pharmacokinetic (PK) data from Thai ICU studies to inform dosing regimens .
Q. How should in vitro studies assess this compound’s activity against resistant pathogens like Pseudomonas aeruginosa?
- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays using standardized broth microdilution per CLSI/NCCLS guidelines . Include control strains and test against clinical isolates with documented resistance mechanisms (e.g., efflux pumps, mutations in gyrA/parC). Validate results with time-kill curves to assess bactericidal activity .
Q. What longitudinal monitoring strategies are recommended for evaluating this compound’s safety in prolonged therapy?
- Methodological Answer : Design prospective cohort studies with scheduled follow-ups (e.g., days 7, 14, 28) to track adverse events (AEs) like gastrointestinal disturbances or QT prolongation. Use validated tools (e.g., Naranjo Scale) to assess causality. Incorporate serum drug monitoring to correlate AEs with PK variability .
Advanced Research Questions
Q. How can population pharmacokinetic (PK) models optimize this compound dosing in critically ill patients with variable renal/hepatic function?
- Methodological Answer : Develop nonlinear mixed-effects models (e.g., using NONMEM) incorporating covariates like creatinine clearance, albumin levels, and organ support (e.g., ECMO). Validate models with bootstrapping and visual predictive checks. Reference Thai ICU data showing altered volume of distribution in sepsis .
Q. What strategies reconcile discrepancies between in vitro susceptibility and clinical outcomes in this compound-treated infections?
- Methodological Answer : Perform subgroup analyses stratifying patients by pathogen MIC values, site of infection, and immune status. Use multivariable regression to identify confounders (e.g., biofilm formation, drug penetration barriers). Cross-reference microbiological data with PK/pharmacodynamic (PD) indices (e.g., AUC/MIC) .
Q. How can genomic insights improve this compound’s PK/PD modeling against quinolone-resistant Acinetobacter baumannii?
- Methodological Answer : Integrate whole-genome sequencing of resistant isolates to map mutations (e.g., gyrB, efflux regulators). Use mechanism-based PK/PD models to simulate dose adjustments required to overcome resistance. Validate with hollow-fiber infection models mimicking human PK .
Data Contradiction Analysis
- Example : High clinical cure rates (97%) in urinary tract infections vs. rising resistance in respiratory isolates .
- Resolution : Contextualize findings by infection type, pathogen distribution, and regional resistance patterns. Use meta-regression to assess heterogeneity across studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
